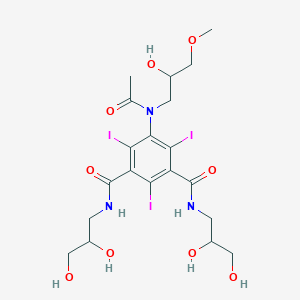

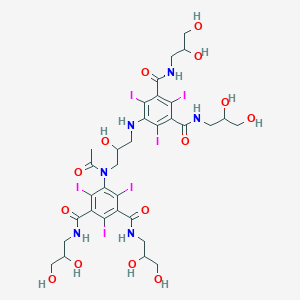

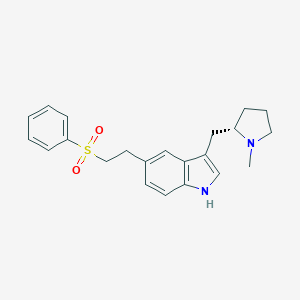

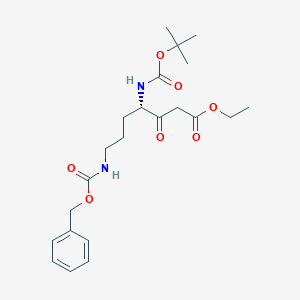

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine, also known as A-867744, is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. A-867744 has been extensively studied for its potential therapeutic applications in pain management and other diseases.

Mecanismo De Acción

TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine binds to a specific site on TRPV1 and inhibits its activity. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine is a competitive antagonist of TRPV1 and prevents the channel from opening in response to stimuli. By inhibiting TRPV1, N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine reduces the transmission of pain signals from sensory neurons to the central nervous system.

Efectos Bioquímicos Y Fisiológicos

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has also been shown to reduce itch responses in animal models. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has minimal effects on other TRP channels and does not affect body temperature or locomotor activity. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has good pharmacokinetic properties and is well-tolerated in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine is a potent and selective inhibitor of TRPV1 and has been extensively studied for its potential therapeutic applications in pain management. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has good pharmacokinetic properties and is well-tolerated in animal studies. However, N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has limitations in some lab experiments. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine is not suitable for studying the role of TRPV1 in body temperature regulation or locomotor activity, as it has minimal effects on these physiological processes. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine may also have off-target effects on other ion channels or receptors in some experimental conditions.

Direcciones Futuras

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has shown promise as a potential therapeutic agent for pain management and other diseases. Future research directions include:

1. Investigating the efficacy and safety of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine in clinical trials for pain management and other diseases.

2. Developing more potent and selective TRPV1 inhibitors based on the structure of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine.

3. Studying the role of TRPV1 in other physiological processes, such as inflammation and cancer.

4. Investigating the potential use of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine in combination with other drugs for pain management and other diseases.

5. Developing new methods for delivering N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine to target tissues, such as the skin or bladder.

In conclusion, N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine is a potent and selective inhibitor of TRPV1 that has been extensively studied for its potential therapeutic applications in pain management and other diseases. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has good pharmacokinetic properties and is well-tolerated in animal studies. Future research directions include investigating the efficacy and safety of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine in clinical trials, developing more potent and selective TRPV1 inhibitors, studying the role of TRPV1 in other physiological processes, investigating the potential use of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine in combination with other drugs, and developing new methods for delivering N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine to target tissues.

Métodos De Síntesis

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine can be synthesized using a multistep process starting from 6-amino-3-pyridinecarbonitrile and 1-methyl-2-norbornene. The intermediate compounds are then reacted with guanidine to form the final product. The synthesis process has been optimized to improve the yield and purity of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine.

Aplicaciones Científicas De Investigación

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has been extensively studied for its potential therapeutic applications in pain management. TRPV1 is expressed in sensory neurons and plays a critical role in nociception. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has been shown to inhibit TRPV1-mediated pain responses in animal models of inflammatory and neuropathic pain. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has also been investigated for its potential use in other diseases, such as itch and urinary incontinence.

Propiedades

Número CAS |

145255-00-1 |

|---|---|

Nombre del producto |

N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine |

Fórmula molecular |

C15H20N6 |

Peso molecular |

284.36 g/mol |

Nombre IUPAC |

1-(6-aminopyridin-3-yl)-3-cyano-2-(1-methyl-2-bicyclo[2.2.1]heptanyl)guanidine |

InChI |

InChI=1S/C15H20N6/c1-15-5-4-10(7-15)6-12(15)21-14(19-9-16)20-11-2-3-13(17)18-8-11/h2-3,8,10,12H,4-7H2,1H3,(H2,17,18)(H2,19,20,21) |

Clave InChI |

HVFZAVZFLAWYDZ-UHFFFAOYSA-N |

SMILES |

CC12CCC(C1)CC2N=C(NC#N)NC3=CN=C(C=C3)N |

SMILES canónico |

CC12CCC(C1)CC2N=C(NC#N)NC3=CN=C(C=C3)N |

Sinónimos |

APCMNG endo-N-(6-amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine N-(6-amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.